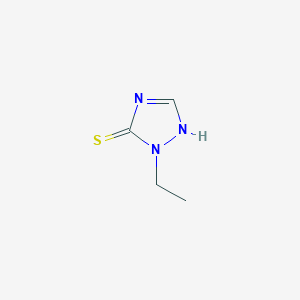

1-Ethyl-1h-1,2,4-triazole-5-thiol

Description

Significance of Heterocyclic Compounds in Advanced Chemical Systems

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental building blocks in organic chemistry. openaccessjournals.com Their presence is pervasive, from essential biomolecules like nucleic acids and vitamins to a vast array of pharmaceuticals and agrochemicals. ijraset.comnveo.org The unique properties imparted by the heteroatoms, such as nitrogen, oxygen, and sulfur, allow for a wide range of chemical interactions and functionalities. openaccessjournals.com This versatility makes them indispensable in the design and synthesis of advanced materials, including conducting polymers and functional dyes, and in the development of new therapeutic agents. openaccessjournals.comlongdom.org In fact, over 90% of new drugs incorporate heterocyclic motifs, underscoring their critical role in medicinal chemistry. ijraset.com

The 1,2,4-Triazole (B32235) Nucleus as a Privileged Scaffold in Research

Within the broad class of heterocyclic compounds, the 1,2,4-triazole ring system is recognized as a "privileged scaffold." nih.govnih.gov This term reflects its recurring presence in a multitude of biologically active compounds. researchgate.net The 1,2,4-triazole nucleus, with its three nitrogen atoms, offers a unique combination of features: it is stable to metabolic degradation, can act as both a hydrogen bond donor and acceptor, and its polar nature can enhance the solubility of a larger molecule. eurekaselect.com These characteristics make it an attractive core for designing molecules that can effectively interact with biological targets. nih.goveurekaselect.com Consequently, 1,2,4-triazole derivatives have been extensively investigated and are found in a wide range of clinically used drugs. nih.govnih.gov The applications of these compounds are not limited to medicine; they are also utilized in agrochemicals, materials science, and as corrosion inhibitors. nih.gov

Specific Academic Relevance of Thiol-Substituted 1,2,4-Triazoles

The introduction of a thiol (-SH) group at the 5-position of the 1,2,4-triazole ring gives rise to 1,2,4-triazole-5-thiols, a class of compounds with significant academic and practical interest. These compounds can exist in two tautomeric forms: the thione form and the thiol form. uobaghdad.edu.iq This tautomerism can influence their chemical reactivity and biological activity. The sulfur atom provides an additional site for chemical modification, allowing for the synthesis of a wide array of S-substituted derivatives. dergipark.org.trnih.gov Research has demonstrated that these thiol-substituted triazoles and their derivatives exhibit a broad spectrum of biological activities. uobaghdad.edu.iqjrespharm.com

Overview of Research Directions for 1-Ethyl-1H-1,2,4-triazole-5-thiol Derivatives

While specific research on this compound itself is not extensively detailed in the provided search results, the broader class of 1,2,4-triazole-5-thiol derivatives is the subject of intense investigation. The synthesis of these compounds is a key area of focus, with researchers developing efficient methods for their preparation. jrespharm.comresearchgate.net A common synthetic route involves the reaction of hydrazides with isothiocyanates, followed by cyclization. jrespharm.commdpi.com

The primary research direction for these derivatives lies in the exploration of their biological potential. Numerous studies have synthesized series of these compounds and screened them for various activities, including antimicrobial, antifungal, anticancer, and antitubercular properties. jrespharm.comresearchgate.netnih.gov For instance, derivatives of 1,2,4-triazole-3-thiol have shown promising results against Mycobacterium tuberculosis. researchgate.net The general strategy involves creating a library of derivatives by introducing different substituents on the triazole ring or the thiol group and then evaluating their structure-activity relationships to identify the most potent compounds. nih.gov

Interactive Data Table: Research on 1,2,4-Triazole Derivatives

| Compound Class | Synthesis Method | Investigated Activities | Key Findings |

| 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | One-pot, two-step synthesis from hydrazides and isothiocyanates. jrespharm.comresearchgate.net | Antibacterial, antifungal, antitubercular, antiviral, anticancer, anticonvulsant. jrespharm.com | The method is efficient with high yields and reduced solvent usage. researchgate.net |

| 1,2,4-Triazole-thiol derivatives with a second heterocycle | Multi-step synthesis involving the formation of diacetohydrazides and subsequent reaction with isothiocyanates. mdpi.com | Antimicrobial, antioxidant. mdpi.com | Some synthesized compounds showed good antioxidant properties and significant antimicrobial activities. mdpi.com |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Synthesis from 1,2,4-triazol-3-ylthioacetohydrazide and various aldehydes or isatins. nih.gov | Anticancer (melanoma, breast cancer, pancreatic cancer). nih.gov | Identified promising anticancer agents with moderate cytotoxicity. nih.gov |

| S-substituted derivatives of 5-thio-1,2,4-triazole | Transformation of the initial thiol with an alkyl halide. dergipark.org.tr | Antimicrobial, antifungal. dergipark.org.tr | The synthesized compounds demonstrated antimicrobial and antifungal activity. dergipark.org.tr |

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

2-ethyl-1H-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |

InChI Key |

JBPZMNRRSYWGRG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=S)N=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Ethyl 1h 1,2,4 Triazole 5 Thiol and Its Analogs

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone in the synthesis of 1-ethyl-1H-1,2,4-triazole-5-thiol and its analogs. Various cyclization strategies have been developed, primarily involving the condensation of precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic core.

Hydrazide-Based Cyclocondensation Pathways

One of the most common methods for the synthesis of 1,2,4-triazole rings involves the use of hydrazide derivatives. nih.gov A general approach starts with the reaction of an acid hydrazide with an isothiocyanate. This reaction forms a 1,4-disubstituted thiosemicarbazide intermediate, which can then undergo cyclization under basic conditions to yield the desired 4-substituted-3-mercapto-1,2,4-triazole. For the synthesis of this compound, a key intermediate would be an N-ethyl-substituted hydrazide.

Another pathway involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. nih.gov This sequence leads to the formation of 4-amino-1,2,4-triazole-3-thiones, which can be further modified. Microwave-assisted synthesis has also been shown to be an efficient method for preparing substituted 1,2,4-triazoles from hydrazines and formamide, often proceeding smoothly without a catalyst. organic-chemistry.org

Reactions Involving Thiosemicarbazides and Isothiocyanates

Thiosemicarbazides are versatile building blocks for the synthesis of 1,2,4-triazole-5-thiones. nih.gov The cyclization of 1-acylthiosemicarbazides is a widely employed strategy. researchgate.net Typically, reacting an acid hydrazide with an isothiocyanate produces the corresponding N,N'-disubstituted thiosemicarbazide. Subsequent cyclization of this intermediate in a basic medium, such as aqueous sodium hydroxide, leads to the formation of the 1,2,4-triazole ring. nih.gov For instance, new thiosemicarbazide derivatives can be synthesized by reacting a benzohydrazide with various aryl isothiocyanates, which are then cyclized under reflux in a basic medium to yield 1,2,4-triazole-containing compounds. nih.gov

The reaction of thiosemicarbazide with carboxylic acids or their derivatives is another effective method. For example, the reaction of thiosemicarbazide with 1,1-cyclopropane dicarboxylic acid followed by ring closure in an alkaline medium yields bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane. nih.gov Similarly, thiosemicarbazide can react with formic acid to form 1H-1,2,4-triazole-3-thiol through an intermediate. nih.gov

Multistep Synthetic Routes to Substituted Triazoles

The synthesis of specifically substituted 1,2,4-triazoles, such as this compound, often requires multistep synthetic sequences. These routes offer greater control over the substitution pattern of the final molecule. A common strategy involves the initial construction of a substituted 1,2,4-triazole ring, which is then further functionalized.

For example, a series of 1,2,4-triazole derivatives can be prepared starting from an aromatic acid, which is first converted to its corresponding hydrazide. The hydrazide is then reacted with an isothiocyanate to form a thiosemicarbazide, which is subsequently cyclized to the 1,2,4-triazole-thiol. researchgate.net Further modifications can then be introduced. In one reported synthesis, a starting triazole was treated with ethyl bromoacetate, converted to a hydrazide derivative, and then reacted with carbon disulfide and hydrazine hydrate to afford a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov Such multistep approaches allow for the synthesis of a wide variety of substituted 1,2,4-triazoles with diverse functionalities. frontiersin.org

Functionalization of the Thiol Group: S-Alkylation and Related Transformations

The thiol group in 1,2,4-triazole-5-thiols is a key site for further chemical modification, allowing for the introduction of various substituents and the synthesis of a diverse library of derivatives.

Direct Alkylation Reactions with Halogenated Precursors

The most common method for the functionalization of the thiol group is S-alkylation using halogenated precursors. researchgate.net This reaction typically proceeds by treating the 1,2,4-triazole-5-thiol with an alkyl halide in the presence of a base. The basic conditions deprotonate the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide.

A variety of halogenated precursors can be used, including alkyl, benzyl, and allyl halides, as well as haloalkanoic acid esters. researchgate.net For example, the alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with ethyl chloroacetate has been shown to proceed smoothly, yielding the corresponding S-alkylated products. researchgate.net The regioselectivity of alkylation can be a consideration, as both S- and N-alkylation are possible. However, under certain conditions, the reaction can proceed chemoselectively to give the S-alkylated derivative as the major product. researchgate.netnih.gov

| Starting Triazole | Alkylating Agent | Product | Reference |

| 4,5-disubstituted 4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | S-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)acetate | researchgate.net |

| 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | Methyl 3-bromopropanoate | Mixture of S- and N-alkylation products | researchgate.net |

| 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole | Dibromomethane | Three bis(triazolyl)methane isomers | nih.gov |

Synthesis of Thioether and Related Derivatives

The S-alkylation of 1,2,4-triazole-5-thiols leads to the formation of thioether derivatives. These thioethers can serve as intermediates for the synthesis of more complex molecules. For instance, the reaction of 1,2,4-triazole-thiols with chloroacetic acid in the presence of a base can yield S-carboxymethyl derivatives. nih.gov

Hydrazinolysis of S-alkylated triazoles can also be used to generate new derivatives. For example, hydrazinolysis of S-(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl) methyl carbonothioate was found to cleave the S-C bond, regenerating the initial triazole and forming methyl hydrazinecarboxylate. researchgate.net The synthesis of thioether derivatives is a versatile strategy for expanding the chemical space around the 1,2,4-triazole core, leading to compounds with a wide range of potential applications. mdpi.com

| Precursor | Reagent | Product Type | Reference |

| 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane | α-chloroacetic acid | S-carboxymethyl derivative | nih.gov |

| Di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- frontiersin.orgrsc.orgresearchgate.net-triazole-5-one-4yl]-n-alkanes | Ethyl bromoacetate | Diethyl diacetate derivative | mdpi.com |

| S-(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl) methyl carbonothioate | Hydrazine | Initial triazole and methyl hydrazinecarboxylate | researchgate.net |

Derivatization at Nitrogen Atoms of the Triazole Ring

The 1,2,4-triazole ring contains three nitrogen atoms, which are nucleophilic sites available for reaction with electrophiles. nih.gov The derivatization at these nitrogen atoms is a key strategy for modifying the chemical properties of this compound and its analogs, leading to a diverse range of compounds with varied applications.

N-Alkylation and N-Substitution Pathways

N-alkylation of 1,2,4-triazole-5-thiol derivatives is a common method for introducing various substituents onto the triazole ring. Alkylsulfanyl-1,2,4-triazoles possess three nucleophilic nitrogen atoms that can react with electrophiles. nih.gov However, the reaction often exhibits regioselectivity, with alkylation preferentially occurring at specific nitrogen atoms.

Studies on the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes have shown that N(1) and N(2) are the typical sites for electrophilic attack. nih.gov Theoretical studies, such as AM1, have been used to explain the observed regioselectivity, which is often influenced by steric effects. nih.gov For instance, in the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, three different bis(triazolyl)methane isomers (–N¹–CH₂–N¹–, –N¹–CH₂–N²–, and –N²–CH₂–N²–) were formed. The reaction was found to be regioselective towards the –N¹–CH₂–N²– isomer due to steric hindrance. nih.gov It has been noted that N(2) alkylated isomers are often preferentially formed. nih.gov

The disappearance of the NH signal in the ¹H NMR spectrum of the products confirms that substitution has occurred on a nitrogen atom. nih.gov The specific isomer formed can be determined using techniques like X-ray crystallography and NMR spectroscopy. nih.gov

| Reactant | Alkylating Agent | Conditions | Products | Key Findings |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | Three bis(triazolyl)methane isomers (N¹-CH₂-N¹, N¹-CH₂-N², N²-CH₂-N²) | Reaction is regioselective towards the N¹-CH₂-N² isomer due to steric effects. nih.gov |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane | K₂CO₃, Acetone | 2-(3-bromopropyl)-triazole and a cyclized indolo-triazolo-diazepine | Alkylation occurred at N(2) and N(1) followed by cyclization. nih.gov |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Di(bromomethyl)quinoxaline | K₂CO₃, Acetone | Two bis(triazolyl-methyl)quinoxaline isomers (N¹-CH₂-N¹ and N²-CH₂-N²) | Isomers were separated and characterized, confirming alkylation at N(1) and N(2). nih.gov |

Schiff Base Formation and Subsequent Cyclizations

Schiff bases, or azomethines, are synthesized through the condensation of a primary amino group with an aldehyde or a ketone. For 1,2,4-triazole derivatives, the 4-amino group is a common starting point for synthesizing Schiff bases. benthamdirect.comnih.gov These reactions are valuable as Schiff bases themselves can be biologically active, and they also serve as crucial intermediates for the synthesis of various other heterocyclic systems through reactions like cycloaddition and ring closure. benthamdirect.comnih.gov

The synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiol derivatives typically involves refluxing the triazole with various substituted aldehydes in a suitable solvent, often with an acid catalyst like glacial acetic acid. chemmethod.comderpharmachemica.com For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with different benzaldehydes to yield a series of Schiff bases. benthamdirect.com The formation of the azomethine group (=CH) can be confirmed by ¹H NMR spectroscopy, with characteristic signals appearing in the range of 9.49–10.07 ppm. mdpi.com

These Schiff base intermediates can then undergo further reactions. For instance, treatment of triazole-based Schiff bases with morpholine can yield Mannich bases. nih.gov They are also precursors for constructing other heterocyclic rings like thiazolidinones and azetidinones. nih.gov

| Triazole Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted benzaldehydes | Microwave irradiation | Schiff Bases benthamdirect.com |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol, glacial acetic acid (catalyst), reflux | Schiff Base chemmethod.com |

| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | N/A | Schiff Bases mdpi.com |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted aldehydes | N/A | Schiff Bases nih.gov |

Strategic Incorporation of 1-Ethyl Moieties and Other Substituents

The synthesis of this compound involves the strategic introduction of an ethyl group onto one of the nitrogen atoms of the 1,2,4-triazole-5-thiol core. This is typically achieved through N-alkylation pathways as described previously (Section 2.3.1). The choice of the starting material and the alkylating agent is crucial for directing the substitution to the desired position.

To synthesize the target compound, one could start with 1H-1,2,4-triazole-5-thiol and react it with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base. The regioselectivity of this reaction would be a key consideration, as alkylation could potentially occur at the N1, N2, or N4 positions, as well as on the sulfur atom. The reaction conditions, including the choice of solvent and base, can influence the ratio of the resulting isomers.

General methods for synthesizing substituted 1,2,4-triazoles often involve multi-step reaction protocols. chemmethod.com These can include the initial formation of a thiosemicarbazide, followed by cyclization to form the triazole-thione ring. nih.govresearchgate.net For instance, a carboxylic acid hydrazide can be reacted with an isothiocyanate, and the resulting 1,4-substituted thiosemicarbazide is then cyclized. researchgate.net To incorporate the ethyl group at the N1 position, one might start with an N-ethylated hydrazine derivative in the initial steps of the synthesis.

Green Chemistry Approaches and Reaction Condition Optimization in Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce chemical waste, shorten reaction times, and use less hazardous materials. uthm.edu.myresearchgate.net These approaches are superior to some conventional methods in terms of energy efficiency and yield. researchgate.net

Microwave-assisted organic synthesis is a prominent green chemistry technique used for synthesizing 1,2,4-triazole derivatives. uthm.edu.my This method can significantly reduce reaction times and improve product yields compared to conventional heating. researchgate.net For example, the synthesis of Schiff's bases of 1,2,4-triazole derivatives has been successfully carried out using microwave irradiation as an eco-friendly energy source. benthamdirect.com

Other green approaches include the use of ultrasound-assisted, one-pot synthesis methods and the development of catalyst-free, metal-free, and oxidant-free reaction conditions. researchgate.netisres.org For example, a method for synthesizing 1H-1,2,4-triazol-3-amines involves a three-component condensation that is free from external catalysts, ligands, oxidants, or metals, highlighting its environmental friendliness. isres.org Optimizing reaction conditions by using ecologically friendly and non-hazardous solvents and catalysts is a key focus of this research. uthm.edu.myresearchgate.net

| Synthetic Method | Key Features | Advantages | Reference |

| Microwave Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction time, increased yield, energy efficiency. researchgate.net | benthamdirect.comuthm.edu.myresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | One-pot synthesis, eco-friendly. researchgate.net | researchgate.net |

| Metal-Free/Oxidant-Free Cyclization | Three-component desulfurization and deamination condensation. | Environmentally friendly, mild reaction conditions, wide substrate scope. isres.org | isres.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-Ethyl-1H-1,2,4-triazole-5-thiol. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed picture of the molecule's connectivity and environment of each atom can be constructed. It is important to note the existence of thione-thiol tautomerism in 1,2,4-triazole-3-thiol compounds, which can be distinguished using NMR. oup.comijsr.net The thiol tautomer is characterized by the presence of an S-H proton signal, while the thione form exhibits an N-H proton signal. oup.com

The ¹H NMR spectrum of this compound provides specific information about the number and types of protons and their neighboring atoms. The ethyl group attached to the nitrogen atom of the triazole ring gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen typically appear as a quartet, while the terminal methyl protons (-CH3) resonate as a triplet.

In the thiol tautomer of similar 1,2,4-triazole (B32235) derivatives, the S-H proton signal is characteristically observed in the range of 1.1–1.4 ppm. oup.com This signal can sometimes overlap with other signals, such as those from a methyl group. oup.com The proton on the triazole ring itself would also produce a distinct singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | Triplet | ~1.3 |

| -CH₂- (ethyl) | Quartet | ~4.1 |

| C5-H (triazole) | Singlet | ~8.0-8.5 |

| S-H | Singlet (broad) | ~1.1-1.4 oup.com |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbon atom attached to the sulfur atom (C-S) in the thiol form of related triazoles shows a chemical shift in the range of 50-75 ppm. ijsr.net In contrast, the thione tautomer would exhibit a C=S signal at a much more deshielded position, typically between 150-160 ppm. ijsr.net The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~45 |

| C3 (triazole) | ~150 |

| C5-S (triazole) | ~165 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions. The distinction between the thiol and thione tautomers is significant in the ¹³C NMR spectrum. ijsr.net

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comemerypharma.com For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.comemerypharma.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the methylene proton signal would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over two or three bonds. youtube.comemerypharma.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the methylene protons of the ethyl group would show a correlation to the C5 carbon of the triazole ring, confirming the point of attachment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. oup.com

The vibrational spectra of this compound are characterized by absorption bands corresponding to its key functional groups. The presence of a weak and sharp band in the region of 2550–2650 cm⁻¹ is a clear indicator of the S-H stretching vibration, confirming the thiol tautomer. oup.com The C=N stretching vibrations within the triazole ring typically appear in the range of 1600–1411 cm⁻¹. ijsr.net Should the thione tautomer be present, a characteristic C=S stretching band would be observed around 1258–1166 cm⁻¹. ijsr.net The N=C-S stretching bands for the thiol tautomer are generally found at slightly lower frequencies, around 1180–1230 cm⁻¹. oup.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550–2650 (weak, sharp) oup.com |

| C=N (ring) | Stretching | 1600–1411 ijsr.net |

| C=S (thione) | Stretching | 1258–1166 ijsr.net |

| N=C-S (thiol) | Stretching | 1180–1230 oup.com |

The FT-IR and Raman spectra also provide information on the hydrocarbon portions of the molecule. The aromatic C-H stretching vibrations of the triazole ring are typically observed in the region of 3000–3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic triazole ring can also be identified in the spectrum. researchgate.net

Mass Spectrometry (MS) and Elemental Analysis (CHNS) for Compound Confirmation

Mass spectrometry and elemental analysis are foundational techniques for the verification of the molecular formula and purity of this compound and its derivatives. Elemental analysis, specifically CHNS analysis, provides the experimental percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. These experimental values are then compared with the theoretically calculated percentages for the proposed molecular formula, C₄H₇N₃S. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. dergipark.org.trresearchgate.netresearchgate.net

For instance, studies on analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate the utility of this method. researchgate.net The structure of synthesized compounds is routinely confirmed using elemental analysis, where the found percentages of C, H, N, and S align closely with the calculated values. dergipark.org.tr

Table 1: Representative Elemental Analysis Data for Related Triazole-Thiol Derivatives

| Compound | Formula | Analysis | Calculated % | Found % | Source |

|---|---|---|---|---|---|

| 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | C₁₆H₁₈N₄S₂ | C | 58.15 | 57.98 | dergipark.org.tr |

| H | 5.49 | 5.47 | dergipark.org.tr | ||

| N | 16.95 | 16.99 | dergipark.org.tr | ||

| S | 19.48 | 19.48 | dergipark.org.tr | ||

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | C | 50.00 | 49.85 | researchgate.net |

| H | 4.16 | 4.11 | researchgate.net |

This table presents data for related compounds to illustrate the application of the technique.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, HRMS can measure mass to several decimal places, allowing for the determination of the exact mass of the molecular ion. This precision helps to distinguish between compounds that may have the same nominal mass but different elemental formulas. researchgate.netoup.com

For triazole derivatives, techniques like High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) or Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are employed. researchgate.netoup.com The experimentally determined mass is compared to the calculated mass for the proposed formula, with a low mass error (typically <5 ppm) confirming the elemental composition. oup.com For example, in the characterization of related N-ethyl-triazole derivatives, HRMS has been used to confirm the molecular formula by matching the found m/z value of the protonated molecule [M+H]⁺ to the calculated value. nih.govmdpi.com

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Related Ethyl-Triazole Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | [M+H]⁺ | 502.2283 | 502.2281 | nih.gov |

| 5-(4-Bromophenyl)-4-phenethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₆H₁₅BrN₃S | [M+H]⁺ | 360.0170 | 360.0170 | mdpi.com |

This table presents data for related compounds to illustrate the application of the technique. The "Found" value for the third entry was not specified in the source.

Fragmentation Pathway Analysis via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components of a mixture. For pure compounds like this compound, GC-MS provides a characteristic mass spectrum that reveals its fragmentation pattern upon electron impact ionization. dergipark.org.trdnu.dp.ua Analyzing these fragmentation patterns helps to elucidate the structure of the molecule.

The mass spectrum of a triazole-thiol derivative typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. dergipark.org.tr The subsequent fragmentation pathways often involve the cleavage of the weakest bonds. nih.gov For this compound, common fragmentation would likely involve:

Loss of the ethyl group (C₂H₅).

Cleavage of the triazole ring, leading to the loss of molecules like N₂ or HCN. nih.gov

Fissions associated with the C-S bond.

Studies on related 1,2,4-triazoles confirm that the nature and position of substituents significantly influence the fragmentation. dnu.dp.uaresearchgate.net While GC-MS is applicable for the analysis of many 1,2,4-triazole derivatives, the polarity of compounds containing the triazole-thiol moiety can sometimes complicate the analysis, potentially leading to poor peak shape and response. dnu.dp.ua

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic triazole ring and the thione group. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's electronic structure.

In studies of related 1,2,4-triazole derivatives, UV-Vis spectra are recorded to confirm structural features. For example, the analysis of certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives included UV-visible spectral data as part of their characterization. researchgate.net A study on 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, a more complex ethyl-triazole derivative, reported a maximum absorption wavelength in dichloromethane. nih.gov The specific absorption maxima are dependent on the solvent and the full conjugated system of the molecule.

Table 3: Representative UV-Vis Absorption Data for a Related Ethyl-Triazole Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Source |

|---|

This table presents data for a related compound to illustrate the application of the technique.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a key structural question is the existence of thione-thiol tautomerism. X-ray crystallographic studies have definitively shown that the related compound, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, exists as the thione tautomer in the solid state. nih.gov In this structure, the sulfur atom is double-bonded to a carbon atom of the triazole ring. The crystal structure analysis also reveals that adjacent molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains within the crystal lattice, which are further stabilized by π–π stacking interactions between the triazole rings. nih.gov

Table 4: Single Crystal X-ray Diffraction Data for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₇N₃S |

| Molecular Weight | 129.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m (Note: Deduced from symmetry, specific group may vary) |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| **β (°) ** | 90.17 (3) |

| Volume (ų) | 297.70 (10) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Data sourced from a study on the thione tautomer of the target compound. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h 1,2,4 Triazole 5 Thiol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and geometry of molecular systems, including triazole derivatives. This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to determine various molecular properties, such as optimized geometries, conformational preferences, and vibrational spectra.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 1-Ethyl-1H-1,2,4-triazole-5-thiol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

While a specific conformational analysis for this compound is not extensively detailed in the reviewed literature, studies on the closely related tautomer, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, provide valuable structural information from single-crystal X-ray diffraction. nih.govnih.gov These experimental findings confirm that the molecule exists in its thione form in the solid state and is planar, with all non-hydrogen atoms residing on a crystallographic mirror plane. nih.govnih.gov DFT calculations on similar triazole derivatives have successfully replicated experimental geometries, showing good agreement between theoretical and crystallographic data. core.ac.uk

Table 1: Crystal Data and Structure Refinement for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₇N₃S |

| Formula Weight (Mᵣ) | 129.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| β (°) | 90.17 (3) |

| Volume (ų) | 297.70 (10) |

| Z | 2 |

| Temperature (K) | 293 |

Once the molecular geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectra by assigning specific absorption bands to the vibrational modes of the molecule (e.g., stretching, bending). For 1,2,4-triazole (B32235) derivatives, DFT calculations have been shown to accurately predict vibrational frequencies. core.ac.uk

Key vibrational modes for triazole-thiones include N-H stretching, C=S stretching, and various vibrations of the triazole ring (C=N, C-N). ijsr.netnih.gov For example, the thione (C=S) group typically shows a characteristic absorption band in the IR spectrum around 1259-1295 cm⁻¹. core.ac.uknih.gov The N-H stretching vibrations are usually observed in the region of 3100-3300 cm⁻¹. ijsr.netnih.gov Comparing the calculated frequencies with experimental IR data helps to confirm the molecular structure, particularly in distinguishing between tautomeric forms.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Triazole Derivative core.ac.uk

| Assignment | Experimental (FT-IR) | Theoretical (DFT/B3LYP) |

|---|---|---|

| C-N, C=N, C-N-C (Triazole) | 1603, 1468, 1417 | 1611.49, 1472.91, 1420.28 |

Data for 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical insights into the electronic behavior and reactivity of a molecule.

The HOMO represents the orbital most likely to donate electrons in a chemical reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that accepts electrons, highlighting regions prone to nucleophilic attack. The distribution of electron density in these frontier orbitals is therefore a key predictor of a molecule's reactivity.

From the HOMO and LUMO energy levels, several quantum chemical descriptors can be calculated to quantify reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

These parameters are valuable in predicting the behavior of molecules in various chemical environments, such as their potential as corrosion inhibitors, where the interaction between the inhibitor molecule and a metal surface is governed by electron transfer. core.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. core.ac.uk A small energy gap suggests that the molecule is more polarizable and more reactive.

DFT calculations are routinely used to determine the energies of the HOMO, LUMO, and the resulting energy gap. This data helps to explain the chemical behavior and potential applications of triazole derivatives. core.ac.uknih.gov

Table 3: Calculated Frontier Orbital Energies and Energy Gap for a Related Triazole Derivative core.ac.ukmdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.23 |

| ELUMO | -1.65 |

| Energy Gap (ΔE) | 4.58 |

Data for 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol calculated at the B3LYP/cc-pVDZ level.

Tautomerism Studies: Thiol-Thione Isomerism (SH ⇔ C=S)

This compound can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). This thiol-thione tautomerism is a common feature of mercapto-substituted heterocyclic compounds. ijsr.net The predominant form is determined by factors such as the solvent, temperature, and the specific substituents on the ring.

Experimental and theoretical studies on related compounds consistently show that the thione form is generally the more stable and predominant tautomer. nih.govnih.govijsr.net X-ray crystallography of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione confirms that it exists exclusively as the thione tautomer in the solid state. nih.govnih.gov Furthermore, spectroscopic evidence from IR and NMR studies of similar 1,2,4-triazole-3-thiones supports the prevalence of the thione structure in solution. nih.gov The presence of an N-H signal in ¹H NMR spectra and a C=S absorption band in IR spectra are characteristic indicators of the thione form. ijsr.netnih.gov

Computational methods, including DFT, are employed to calculate the relative energies of the different tautomers, providing a theoretical basis for their observed stability and equilibrium populations. These calculations are essential for understanding the fundamental structure and reactivity of this compound.

Energy Profiles and Stability of Tautomers

Tautomerism is a key feature of 1,2,4-triazole-thiol compounds. The molecule can exist in different isomeric forms through the migration of a proton. For ethyl-substituted 1,2,4-triazole-thiol, the primary tautomeric forms are the thiol and thione structures. Specifically, 3-mercapto-1,2,4-triazoles typically exist in two main tautomeric forms: the thione form, where the mobile hydrogen is attached to a nitrogen atom, and the thiol form, where it is attached to the sulfur atom. ijsr.net

Computational studies, often employing Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers by calculating their total energies. For the general class of 1,2,4-triazole-thiones, theoretical calculations and experimental evidence consistently indicate that the thione form is the most stable and predominant tautomer. ijsr.netresearchgate.net This is supported by crystallographic data for the closely related isomer, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, which confirms its existence as the thione tautomer in the solid state. nih.govnih.gov

DFT studies on various C5-substituted 1,2,4-triazoles have shown that the relative stability of the N1-H, N2-H, and N4-H tautomers is strongly dependent on the nature of the substituent at the C5 position. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H form. researchgate.net For this compound, the ethyl group is attached at the N1 position, defining it as the 1H-tautomer. A comprehensive energy profile would involve calculating the Gibbs free energies of this specified tautomer against other possible forms, such as the 4-ethyl-4H-1,2,4-triazole-3-thiol isomer and the corresponding thione tautomer, to determine their relative populations at equilibrium.

Computational Verification of Experimental Tautomeric Forms

Quantum chemical calculations are a powerful tool for validating and interpreting experimental findings regarding molecular structure. zsmu.edu.uaresearchgate.net For instance, the crystal structure of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, an isomer of the title compound, has been experimentally determined, confirming it exists in the thione form. nih.gov

While specific computational verification for this compound is not prominent in the literature, calculations performed on analogous 1,2,4-triazole-3(2H)-thiones have been used to predict the effects of solvation on tautomeric equilibrium. zsmu.edu.ua These studies show that in the gas phase and aprotic solvents, the thione tautomer is generally the most stable. zsmu.edu.ua The transition to polar, protic solvents can shift the equilibrium to favor the thiol form. zsmu.edu.ua Therefore, computational models like the Polarizable Continuum Model (PCM) are employed to simulate solvent effects and predict the most stable tautomer under specific experimental conditions, thereby corroborating or predicting the outcomes of spectroscopic and crystallographic analyses. zsmu.edu.ua

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In a typical MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, or its more stable thione tautomer, the MEP map would be expected to show the most negative potential (red) concentrated around the exocyclic sulfur atom and the nitrogen atoms of the triazole ring. These sites represent the primary centers for interaction with electrophiles or for coordinating to metal ions. The areas of positive potential (blue) would likely be located around the hydrogen atoms, especially any N-H proton in the thione form, making them susceptible to deprotonation. A thesis study involving the related compound 4-ethyl-5-(2-thiophene)-2,4-dihydro-3H-1,2,4-triazole-3-thione utilized MEP maps to evaluate charge distribution on the atoms. researchgate.net

Theoretical Descriptors for Structure-Property Relationship (SPR) Studies

Quantum chemical calculations provide a suite of theoretical descriptors that are invaluable for establishing structure-property relationships (SPR). These descriptors, derived from the electronic structure of the molecule, can predict its chemical behavior and potential applications, such as its efficacy as a corrosion inhibitor. nih.govnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η) and softness (σ).

Hardness, Softness, and Electronegativity Calculations

Global reactivity descriptors are calculated to quantify the chemical reactivity and stability of a molecule.

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Global Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (σ) : The reciprocal of global hardness (σ = 1/η), it indicates the capacity of a molecule to accept electrons. High softness is associated with high reactivity. nih.gov

For triazole-thiol derivatives studied as corrosion inhibitors, a low value of hardness and a high value of softness are indicative of high inhibition efficiency, as this suggests the molecule can easily donate electrons to the vacant d-orbitals of a metal. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Triazole-Thiol Inhibitor (Note: This table is illustrative, based on data for a similar compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, as specific data for the title compound is unavailable).

| Parameter | Value | Reference |

|---|---|---|

| Global Hardness (η) | 0.095 | nih.gov |

Adsorption Energy (ΔGads) and Adsorption Isotherm Modeling

When studying the application of compounds like this compound as corrosion inhibitors, understanding their adsorption behavior on a metal surface is critical. The standard free energy of adsorption (ΔGads) is a key thermodynamic parameter that indicates the spontaneity and strength of the adsorption process. A negative value of ΔGads signifies that the adsorption is spontaneous. nih.gov

Computational studies can predict this energy, and the results are often correlated with experimental data fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich, Temkin). The Langmuir isotherm, for example, describes the formation of a monolayer of the inhibitor on the metal surface. nih.gov For similar triazole-thione inhibitors, ΔGads values have been found to be significantly negative (e.g., -36 to -38 kJ/mol), confirming a strong and spontaneous interaction with the metal surface. nih.gov

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a powerful lens to observe the time-dependent behavior of a molecular system. This technique allows for the simulation of the interactions between an inhibitor molecule and a metal surface at an atomic level, offering insights that are complementary to static quantum chemical calculations.

In the context of corrosion inhibition, MD simulations can model the adsorption process, revealing the preferred orientation of the inhibitor molecules on the surface. For example, simulations of related triazole-thione derivatives on carbon steel have shown that the molecules tend to adsorb in a nearly parallel orientation to the metal surface, maximizing their contact and protective coverage. nih.gov MD simulations are also used to calculate the interaction and binding energies between the inhibitor and the surface, providing a theoretical validation of the inhibitor's effectiveness. nih.gov While no specific MD studies for this compound were identified, this method remains a crucial tool for investigating its dynamic interactive behavior.

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles: Donor Atoms and Chelation Modes

Based on the structure of 1-Ethyl-1h-1,2,4-triazole-5-thiol, its coordination behavior would be dictated by the presence of multiple potential donor atoms.

The primary coordination sites are anticipated to be the exocyclic thiol sulfur atom and the nitrogen atoms of the triazole ring. The molecule exists in tautomeric forms, the thiol and the thione form (where the proton is on a ring nitrogen and the sulfur is a C=S double bond). Upon deprotonation, the resulting thiolate is a soft donor, showing a strong affinity for soft metal ions. The nitrogen atoms of the 1,2,4-triazole (B32235) ring are harder donors and can coordinate to a variety of metal ions. Coordination could occur through the sulfur atom alone (monodentate), or it could involve one of the adjacent ring nitrogen atoms to form a chelate ring (bidentate).

The ethyl group at the N1 position of the triazole ring is expected to influence the ligand's coordination properties primarily through steric and electronic effects. Sterically, the ethyl group might hinder the coordination of bulky metal centers or influence the packing of the resulting complexes in the solid state. Electronically, as an electron-donating group, the ethyl substituent could increase the electron density on the triazole ring, potentially enhancing the donor strength of the nitrogen atoms. However, without empirical data, the precise impact of the 1-ethyl substituent on the coordination modes and the stability of the metal complexes remains undetermined.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Typically, the formation of metal-thiolate complexes is achieved by reacting the thiol ligand with a metal salt in the presence of a base to deprotonate the thiol group. Alternatively, the reaction can be carried out in a basic solvent that facilitates deprotonation. The choice of solvent and temperature would be crucial in controlling the stoichiometry and structure of the resulting complexes.

The geometry of the resulting metal complexes would depend on the coordination number and the electronic configuration of the metal ion, as well as the ligand-to-metal ratio. For Metal(II) ions, a variety of geometries such as octahedral, square planar, or tetrahedral could be envisioned. For instance, with a 2:1 ligand-to-metal ratio, square planar complexes might be formed with ions like Ni(II), Pd(II), or Pt(II), while tetrahedral or octahedral geometries could be expected for other transition metals. No specific crystal structures for metal complexes of this compound have been reported to confirm these possibilities.

In addition to acting as a terminal ligand, deprotonated this compound could potentially act as a bridging ligand, connecting two or more metal centers. This could occur through the sulfur atom bridging two metals, or through a combination of sulfur and nitrogen coordination, leading to the formation of polynuclear complexes or coordination polymers. The specific bridging mode would be influenced by the reaction conditions and the nature of the metal ion.

Spectroscopic Analysis of Metal Complexes (FT-IR, UV-Vis, NMR)

Spectroscopic methods are indispensable tools for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond. In complexes of 1,2,4-triazole-thiol derivatives, FT-IR, UV-Vis, and NMR spectroscopy are routinely used to identify the donor atoms involved in coordination and to infer the geometry of the resulting complex. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites of the ligand. The FT-IR spectrum of a triazole-thiol ligand typically shows characteristic bands for N-H, C=N, and C=S stretching vibrations. Upon complexation with a metal ion, significant shifts in these bands are observed. For instance, in studies of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination through the sulfur and an adjacent nitrogen atom is inferred from changes in the IR spectra. nih.govnih.gov Similarly, for complexes of 3,4-diphenyl-5-mercapto-1,2,4-triazole, the IR data suggests the ligand behaves as a uninegative bidentate ligand, coordinating through both sulfur and nitrogen. ias.ac.in The disappearance or shift of the band associated with the S-H group and changes in the C=S thioamide band are strong indicators of the sulfur atom's involvement in bonding. ajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex, which are dependent on the geometry of the metal center and the nature of the ligand. The spectra of transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been used to propose geometries for the complexes. nih.govnih.gov For example, a square planar structure was suggested for a Cu(II) complex, while tetrahedral geometries were proposed for Ni(II), Zn(II), and Cd(II) complexes based on their electronic spectral data. nih.govnih.gov The electronic spectrum of a Ni(II) complex with 3,4-diphenyl-5-mercapto-1,2,4-triazole showed bands consistent with an octahedral geometry. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful technique for confirming the coordination of the ligand in solution. The chemical shifts of protons and carbons in the ligand are sensitive to changes in their electronic environment upon complexation. nih.gov In the ¹H NMR spectra of complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the signals for the NH₂ and SH protons are shifted compared to the free ligand, providing clear evidence of coordination. nih.gov Similarly, ¹³C NMR shows shifts in the signals of the carbon atoms adjacent to the coordinating nitrogen and sulfur atoms. nih.gov For some triazole complexes, the broad signal of the NH proton of the triazole ring in the ¹H NMR spectrum indicates the absence of bicyclic annelated products and confirms the coordination mode. mdpi.com

Magnetic Properties of Transition Metal Complexes

Magnetic susceptibility measurements are crucial for determining the electronic structure, spin state, and stereochemistry of transition metal complexes. The effective magnetic moment (μeff) of a complex provides information about the number of unpaired electrons on the metal ion, which in turn helps to distinguish between different possible geometries (e.g., octahedral vs. tetrahedral or high-spin vs. low-spin). ias.ac.in

For instance, studies on trinuclear transition metal complexes with a sulfonate-functionalized 1,2,4-triazole derivative showed dominant intra-trimer antiferromagnetic interactions between the metal centers. mdpi.com The magnetic susceptibility data for these complexes were successfully modeled to understand the super-exchange interactions. mdpi.com In the case of complexes with 3,4-diphenyl-5-mercapto-1,2,4-triazole, the magnetic moments were used to infer the geometry of the complexes. ias.ac.in For example, the magnetic moment of the Ni(II) complex was consistent with an octahedral geometry, while that of the Cu(II) complex suggested a square planar environment. ias.ac.in Similarly, magnetic susceptibility measurements on complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol helped in proposing the geometries of the complexes. nih.gov

Applications of Triazole-thiol Metal Complexes in Catalysis and Luminescence

The unique structural features and electronic properties of metal complexes of 1,2,4-triazole-thiol derivatives make them promising candidates for applications in various fields, including catalysis and materials science.

Catalysis: The catalytic potential of metal complexes containing triazole-based ligands is an active area of research. For example, nickel complexes of triazolethiones have been reported to exhibit high catalytic activity in the synthesis of tetrahydrobenzo[b]pyrans. nih.gov Copper-triazole complexes have also been investigated for their catalytic properties in reactions such as the azide-alkyne cycloaddition and the oxidation of catechols. cnr.it The design of the ligand and the choice of the metal center can be tuned to develop catalysts for specific chemical transformations.

Luminescence: The 1,2,4-triazole scaffold is known to be a component of luminescent materials due to its electron-deficient nature and rigid structure. nih.gov Derivatives of 4H-1,2,4-triazole have been shown to exhibit high quantum yields of fluorescence and have potential applications in optoelectronics. nih.gov While much of the research has focused on metal-free triazole derivatives, the coordination of metal ions can significantly influence the photophysical properties. The formation of metal complexes can lead to new emission bands, changes in quantum yields, and altered lifetimes, opening up possibilities for the development of novel luminescent materials for applications such as organic light-emitting diodes (OLEDs) and sensors. rsc.org

Pharmacological Potential and Mechanistic Insights in Vitro & in Silico Investigations

Antimicrobial Activity Studies (Antibacterial and Antungal)

While the broader class of 1,2,4-triazole (B32235) derivatives has been extensively studied for antimicrobial effects, specific data focusing solely on 1-Ethyl-1H-1,2,4-triazole-5-thiol is not available in the reviewed scientific literature. Research tends to focus on more complex derivatives where the triazole ring is substituted with larger functional groups. uran.uaresearchgate.netnih.govpensoft.net

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria

No specific studies detailing the in vitro efficacy of this compound against Gram-positive and Gram-negative bacteria were identified. The available research investigates other substituted 1,2,4-triazole-3-thiol compounds, which have shown varied activity against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. uran.uamdpi.commdpi.com For instance, certain derivatives show moderate to good activity, which is often influenced by the nature of the other substituents on the triazole ring. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

There are no specific Structure-Activity Relationship (SAR) studies available for this compound. SAR studies in the broader 1,2,4-triazole class indicate that antimicrobial activity is significantly influenced by the nature of the substituents at various positions on the triazole ring. nih.govnih.gov For example, the addition of different aromatic or heterocyclic rings can enhance or diminish the antimicrobial effects. nih.gov

Molecular Docking Studies with Microbial Targets

No molecular docking studies specifically investigating the interaction of this compound with microbial enzyme targets were found. Molecular docking simulations for other, more complex 1,2,4-triazole derivatives have been performed to predict their binding modes with bacterial enzymes like DNA gyrase or fungal enzymes such as lanosterol 14α-demethylase (CYP51). ijper.orgnih.govekb.eg These studies help to elucidate the potential mechanisms of antimicrobial action for those specific compounds. ijper.orgnih.gov

Anticancer and Antiproliferative Activity in Cell Line Models

The 1,2,4-triazole nucleus is present in several anticancer agents, and various derivatives have been evaluated for their antiproliferative effects. nih.govresearchgate.netnih.gov However, research focusing specifically on the anticancer activity of this compound is not present in the available literature.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., melanoma, breast, pancreatic)

No data from in vitro cytotoxicity assays of this compound against human cancer cell lines such as melanoma, breast (e.g., MCF-7), or pancreatic cancer cells were found. Studies on other 1,2,4-triazole-3-thiol derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some compounds showing moderate activity. nih.gov For example, certain hydrazone derivatives of a 1,2,4-triazole-3-thiol scaffold showed EC₅₀ values in the micromolar range against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. nih.gov

Evaluation in 3D Tumor Spheroid Models

Three-dimensional (3D) tumor spheroids are considered more representative of the actual tumor microenvironment than traditional 2D cell monolayers, making them a valuable tool for assessing the efficacy of novel anticancer agents. nih.gov Studies on derivatives of the 1,2,4-triazole-3-thiol core have demonstrated notable activity in these models. For instance, certain hydrazone derivatives synthesized from a 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione precursor were identified as the most active compounds in 3D cell cultures of human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). mdpi.comnih.gov Specifically, compounds such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed significant cytotoxic effects in these advanced cellular models. nih.govmdpi.com

Inhibition of Cancer Cell Migration Studies

The metastatic spread of cancer is a primary cause of mortality, making the inhibition of cancer cell migration a critical therapeutic goal. Derivatives of the 1,2,4-triazole-3-thiol scaffold have shown promise as antimetastatic candidates. In one study, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to inhibit the migration of all tested cancer cell lines and was characterized as being relatively selective towards cancer cells. nih.govmdpi.com This compound demonstrated promising results in migration assays involving MDA-MB-231 and Panc-1 cells, suggesting its potential for further development as an antimetastatic agent. ktu.edu

Exploration of Cellular Mechanisms and Targets (e.g., kinase inhibition)

The anticancer effects of 1,2,4-triazole derivatives are often linked to their ability to inhibit key cellular enzymes, particularly kinases. ktu.edu Kinases play a crucial role in cell signaling pathways that govern proliferation and survival, and their dysregulation is a hallmark of cancer. nih.gov In silico molecular docking studies have been employed to predict the protein targets of newly synthesized 1,2,4-triazole-based compounds. These studies have identified several major kinase targets in cancer treatment, including protein kinase B (Akt), c-kit tyrosine kinase, and Aurora B kinase. nih.gov For example, a series of 1-acyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine analogues were synthesized and found to exhibit potent and selective inhibitory activities against cyclin-dependent kinase 1 (CDK1) and CDK2. nih.gov These findings highlight the potential for this chemical scaffold to act as a foundation for the development of targeted kinase inhibitors for cancer therapy.

Antioxidant and Actoprotective Activity Assessment

Beyond anticancer applications, derivatives of 1,2,4-triazole-5-thiol have been investigated for their ability to counteract oxidative stress and enhance physical performance.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

A variety of in vitro assays are used to determine the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govisres.org

Studies on numerous 1,2,4-triazole-3-thiol derivatives have confirmed their free radical scavenging abilities. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) demonstrated superior scavenging of both DPPH and ABTS radicals compared to its 4-pyridyl analogue (AP). nih.gov The presence of electron-repelling groups like -NH₂ and -SH is believed to contribute to this antioxidant potential. nih.gov Other research has shown that the introduction of a hydroxyl (-OH) group to the structure is often essential for significant antioxidant properties. isres.orgajol.info

Below is a table summarizing the antioxidant activity of various 1,2,4-triazole-3-thiol derivatives from different studies.

| Compound/Derivative Class | Assay | Result (IC₅₀) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M | nih.gov |

| 6-(4-hydroxyphenyl)-7-phenyl- nih.govmdpi.comnih.govtriazolo[4,3-a] nih.govnih.govzsmu.edu.uatriazine-5(6H)-thione | DPPH | 159 µg/mL | ajol.info |

| 6-(4-hydroxyphenyl)-7-(4-methoxyphenyl)- nih.govmdpi.comnih.govtriazolo[4,3-a] nih.govnih.govzsmu.edu.uatriazine-5(6H)-thione | DPPH | 210 µg/mL | ajol.info |

Actoprotectors are substances that enhance the body's resistance to physical loads without increasing oxygen consumption. The actoprotective activity of new 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol derivatives was investigated using a forced swimming test in rats. zsmu.edu.ua In this study, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate was identified as the most active substance, surpassing the comparison drug Riboxin by 6.32%. zsmu.edu.ua

Enzyme Inhibition and Molecular Target Identification

The 1,2,4-triazole-5-thiol scaffold has been a foundation for the development of inhibitors for a wide range of enzymes implicated in various diseases.

Investigation of Enzyme Binding and Inhibition Profiles

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes mellitus, respectively. nih.gov

In one study, a series of S-alkylated/arylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibited moderate inhibition against both AChE and BChE. researchgate.net Another investigation into 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives reported excellent inhibitory activities, with IC₅₀ values ranging from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE. tandfonline.com Furthermore, novel 1,2,4-triazole-5-thione derivatives have been rationally designed as potential inhibitors of InhA (enoyl acyl carrier protein reductase), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov

The table below presents findings on the enzyme inhibition profiles of various 1,2,4-triazole-thiol derivatives.

| Compound/Derivative Class | Target Enzyme | Result (IC₅₀) | Reference |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | Acetylcholinesterase (AChE) | 1.63 - 17.68 nM | tandfonline.com |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | Butyrylcholinesterase (BChE) | 8.71 - 84.02 nM | tandfonline.com |

| S-alkylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols | Acetylcholinesterase (AChE) | 45.87 - 435.15 µM | researchgate.net |

| S-alkylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols | Butyrylcholinesterase (BChE) | 3.27 - 346.25 µM | researchgate.net |

| Azinane-triazole-based compounds | α-glucosidase | Generally more potent than acarbose (375.82 ± 1.76 μM) | nih.gov |

| Derivative 6b | InhA (M. tuberculosis) | 90 nM | nih.gov |

In Silico Modeling of Ligand-Protein Interactions

In silico methodologies, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for understanding the interactions between small molecules and biological targets at a molecular level. For derivatives of the 1,2,4-triazole scaffold, these computational studies provide crucial insights into their potential therapeutic mechanisms by predicting binding affinities and identifying key interactions within the active sites of proteins. researchgate.netpensoft.netpensoft.net

Molecular docking studies are frequently employed as a primary virtual screening method to predict the binding mode and affinity of 1,2,4-triazole derivatives against various protein targets. pensoft.net For instance, in a study investigating potential antioxidant agents, 112 different 1,2,4-triazole derivatives were docked against six enzymes involved in regulating oxidative stress. researchgate.netpensoft.net The primary goal of such screening is to identify compounds that exhibit favorable binding energies, often exceeding those of known reference ligands, making them promising candidates for further investigation. pensoft.net

Successful docking studies reveal that 1,2,4-triazole derivatives can establish significant interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site. researchgate.net For example, in silico analysis of certain 1,2,4-triazole derivatives against Lipoate protein B (LipB), a potential anti-tuberculosis target, showed strong binding affinities, with some compounds forming critical hydrogen bonds and hydrophobic interactions with the enzyme's residues. researchgate.net Similarly, studies on indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents showed that their binding modes mimicked that of the FDA-approved CDK4/6 inhibitor, palbociclib. rsc.org

Following docking, MD simulations are often performed on the most promising ligand-protein complexes to assess their stability and dynamic behavior over time. researchgate.netpensoft.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are analyzed to confirm the stability of the complex. researchgate.netpensoft.netnih.gov A stable complex, indicated by low deviation and fluctuation values, suggests a persistent and favorable interaction between the ligand and the protein. researchgate.netpensoft.net These simulations provide a more dynamic and realistic model of the molecular interactions, reinforcing the findings from initial docking studies. nih.gov

The table below summarizes findings from various in silico studies on 1,2,4-triazole derivatives, highlighting the target proteins and the nature of the molecular interactions observed.

| Target Protein/Enzyme | Derivative Class | Key Interactions Observed | Study Focus |

| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Indolyl 1,2,4-triazoles | Mimicked interactions of the inhibitor palbociclib | Anti-proliferative |

| Lipoate protein B (LipB) | General 1,2,4-triazoles | Hydrogen bonds and hydrophobic interactions with active site residues | Anti-mycobacterium |

| SARS-CoV-2 Main Protease (Mpro) | Bisoctrizole, Bemcentinib | Hydrogen bonds with residues such as Cys44, Ser46, Gln189 | Antiviral |

| Tyrosinase (2Y9X) | 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Interactions with His244, His263, Phe264, Val283 | Antioxidant |

This table is generated based on data from multiple sources. pensoft.netresearchgate.netrsc.orgnih.gov

1,2,4-Triazole-5-thiol Derivatives as Scaffolds for Medicinal Chemistry Research

The 1,2,4-triazole ring, particularly its 5-thiol substituted derivatives, represents a privileged scaffold in medicinal chemistry. nih.govbohrium.comresearchgate.net Its unique structural features, including the capacity for hydrogen bonding, dipole character, and rigidity, allow it to bind with high affinity to a wide array of biological receptors and enzymes. mdpi.comnih.gov This versatility has led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. bohrium.comresearchgate.net

The 1,2,4-triazole-5-thione moiety can exist in thione-thiol tautomeric forms, which contributes to its chemical reactivity and biological activity. nih.gov This core structure has been successfully incorporated into molecules demonstrating significant therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antitubercular properties. nih.govmdpi.comuobaghdad.edu.iq The ability to easily introduce various substituents at different positions on the triazole ring allows chemists to fine-tune the pharmacological profile of the resulting compounds. bohrium.comnih.gov

The synthesis of these derivatives often begins with a thiosemicarbazide, which undergoes cyclization in an alkaline medium to form the 1,2,4-triazole-5-thiol ring. mdpi.com From this core, further modifications can be made. For example, the thiol group is often used as a nucleophilic handle to attach various side chains, leading to diverse libraries of S-substituted derivatives. ijper.orgdergipark.org.tr

The extensive research into this class of compounds has established clear structure-activity relationships (SAR). For instance, the introduction of specific electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) has been shown to enhance antimicrobial and antitumor activities. mdpi.com Conversely, the presence and position of electron-withdrawing groups such as nitro (-NO2) or chloro (-Cl) can significantly affect the molecule's ability to bind to targets like enzymes or DNA. mdpi.com This adaptability makes the 1,2,4-triazole-5-thiol scaffold a foundational component in the design and discovery of new therapeutic agents. nih.gov

The following table details various classes of 1,2,4-triazole-5-thiol derivatives and their associated biological activities, underscoring the scaffold's importance in drug development.

| Derivative Class | Reported Biological Activity |

| Schiff Bases of 1,2,4-triazole-5-thiol | Antibacterial, Antifungal, Anti-inflammatory, Antioxidant |

| S-substituted 1,2,4-triazoles | Antimicrobial, Antifungal |

| 1,2,4-triazole-hydrazones | Anticancer (Melanoma, Breast, Pancreatic) |

| Fused 1,2,4-triazolo[3,4-b] researchgate.netrsc.orgmdpi.comthiadiazines | Antibacterial |

| Pyridine-1,2,4-triazole derivatives | Antitubercular |

This table is generated based on data from multiple sources. nih.govmdpi.comnih.govmdpi.comnih.gov

Applications in Materials Science and Interdisciplinary Research

Corrosion Inhibition Studies

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of corrosion inhibitors. nih.gov Compounds containing this moiety are recognized for their efficacy in protecting various metals and alloys from corrosive degradation, particularly in acidic environments. nih.govmdpi.com The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the triazole ring, allows these molecules to effectively adsorb onto metal surfaces, mitigating the corrosion process. nih.govresearchgate.net Research on derivatives of 1-Ethyl-1H-1,2,4-triazole-5-thiol has provided substantial insights into these protective mechanisms.